molecular formula C21H24O2 B3630288 1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone

1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone

Cat. No.: B3630288
M. Wt: 308.4 g/mol
InChI Key: IPYMNJUPKVFAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone is an organic compound with the molecular formula C21H24O2 It is characterized by a phenyl ring substituted with a cyclohexylphenoxy group and an ethanone moiety

Preparation Methods

The synthesis of 1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone typically involves the reaction of 4-cyclohexylphenol with 4-(bromomethyl)benzophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone can be compared with similar compounds such as:

    4-Methyl-4-phenyl-2-cyclohexen-1-one: This compound shares a similar cyclohexylphenyl structure but differs in the presence of a cyclohexenone moiety instead of an ethanone group.

    1-{4-[(4-Methoxyphenoxy)methyl]phenyl}ethanone: This compound has a methoxy group instead of a cyclohexyl group, which may result in different chemical and biological properties.

Properties

IUPAC Name

1-[4-[(4-cyclohexylphenoxy)methyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-16(22)18-9-7-17(8-10-18)15-23-21-13-11-20(12-14-21)19-5-3-2-4-6-19/h7-14,19H,2-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYMNJUPKVFAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone
Reactant of Route 3
Reactant of Route 3
1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone
Reactant of Route 4
Reactant of Route 4
1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone
Reactant of Route 5
Reactant of Route 5
1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone
Reactant of Route 6
Reactant of Route 6
1-{4-[(4-Cyclohexylphenoxy)methyl]phenyl}-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.